Sotalol is a synthetic compound classified as a β-adrenoceptor blocking agent with Class III antiarrhythmic properties. [] Its chemical name is N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide. []
In scientific research, Sotalol is primarily employed for its ability to influence cardiac electrophysiology and is used to study various aspects of cardiac arrhythmias. It exists as two enantiomers: d-Sotalol and l-Sotalol. [, ]
β-Adrenoceptor Blockade: Sotalol acts as a non-cardioselective β-adrenoceptor antagonist, blocking both β1- and β2-adrenoceptors. [, , ] This action reduces sympathetic nervous system activity on the heart, leading to decreased heart rate, contractility, and ultimately, a reduction in myocardial oxygen demand. [, , , ]
Class III Antiarrhythmic Activity: Sotalol, specifically the d-enantiomer, prolongs the cardiac action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (IKr) carried by the human ether-à-go-go-related gene (hERG) channel. [, , , ] This prolongation of repolarization increases the effective refractory period of cardiac cells, making them less susceptible to re-excitation and subsequent arrhythmias. [, ]
Prolongation of Action Potential Duration: Sotalol significantly increases the action potential duration (APD), particularly the APD90 (duration at 90% repolarization), in various cardiac tissues, including the atrium, atrioventricular (AV) node, and ventricle. [, , , ]
Prolongation of Refractory Periods: Sotalol lengthens the effective refractory period (ERP) in the atrium, AV node, and ventricle. [, , , ] This prolongation of the ERP contributes to its antiarrhythmic efficacy by suppressing reentrant circuits. [, ]
QT Interval Prolongation: Sotalol administration consistently results in a dose-dependent prolongation of the QT interval on the electrocardiogram (ECG). [, , , , ] This effect directly reflects its ability to prolong cardiac repolarization. [, ]
Rate-Dependent Effects: Studies have demonstrated that the electrophysiological effects of Sotalol are influenced by heart rate. [, , ] At faster heart rates, the QT interval prolongation induced by Sotalol tends to be less pronounced than at slower heart rates. [, ]
Absorption and Bioavailability: Sotalol is well absorbed after oral administration, exhibiting high bioavailability (close to 100%). [, ]
Distribution: Sotalol distributes widely throughout the body and does not extensively bind to plasma proteins. [, ]
Metabolism: Sotalol undergoes minimal metabolism in the liver and is primarily eliminated unchanged in the urine. [, ]
Elimination: Sotalol demonstrates a relatively long elimination half-life ranging from 7 to 18 hours, allowing for once- or twice-daily dosing. [, , , ]
Canine Models: Canine models have been widely used to investigate the antiarrhythmic efficacy of Sotalol in various settings, including ventricular tachycardia, atrial fibrillation, and experimentally induced torsade de pointes. [, , , ]
Rabbit Models: Isolated rabbit hearts have been employed to study the effects of Sotalol on action potential duration, ventricular fibrillation dynamics, and the development of torsade de pointes. [, , ]
Rodent Models: Rodent models have been utilized to assess the impact of Sotalol on cardiac function, arrhythmia susceptibility, and potential adverse effects. [, ]
Personalized Medicine: Investigating genetic polymorphisms influencing Sotalol's pharmacokinetics and pharmacodynamics could lead to personalized treatment strategies and improved patient outcomes. [, ]
Drug Combinations: Exploring the potential synergy and safety of Sotalol in combination with other antiarrhythmic agents, particularly those targeting different ion channels, could enhance antiarrhythmic efficacy and potentially mitigate proarrhythmic risks. [, ]
Novel Therapeutic Targets: Identifying novel downstream targets of Sotalol's electrophysiological effects, such as its influence on intracellular signaling pathways or gene expression, could unveil new therapeutic avenues for managing arrhythmias. [, ]
Non-cardiac Applications: Further exploring the potential therapeutic benefits of Sotalol in non-cardiac conditions, such as its role in PTSD treatment as a peripheral β-adrenoceptor antagonist, could open new avenues for its clinical use. []
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: